16beta-Hydroxyfurazabol

Description

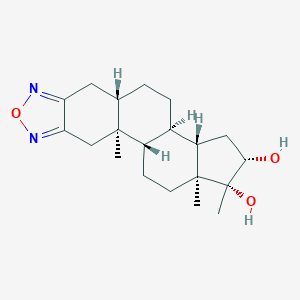

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-18-10-16-15(21-25-22-16)8-11(18)4-5-12-13(18)6-7-19(2)14(12)9-17(23)20(19,3)24/h11-14,17,23-24H,4-10H2,1-3H3/t11-,12+,13-,14-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOPKCRAWYWZPG-UFMRLNGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=NON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36455-74-0 | |

| Record name | 16beta-Hydroxyfurazabol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.BETA.-HYDROXYFURAZABOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM9NTL38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Production of 16beta Hydroxyfurazabol

In Vitro Enzymatic Transformations and Biosynthetic Pathway Elucidation for 16beta-Hydroxyfurazabol and its Analogs

The introduction of a hydroxyl group at the 16β-position of the steroid nucleus is a challenging task for traditional chemical synthesis due to the need for high regioselectivity and stereoselectivity. Biocatalysis, particularly using microbial enzymes, offers a powerful alternative.

Microbial hydroxylation of steroids is a well-established field, with numerous microorganisms known to possess cytochrome P450 monooxygenases (CYPs) capable of highly specific steroid hydroxylations. researchgate.netbiorxiv.orgnih.gov For the synthesis of this compound, a chemoenzymatic approach would involve the enzymatic hydroxylation of the chemically synthesized furazabol (B1674276).

Several bacterial CYPs have been identified that exhibit 16β-hydroxylase activity on various steroid substrates. These enzymes are promising candidates for the biocatalytic step in the production of this compound.

Examples of Microbial Enzymes with 16β-Hydroxylase Activity:

| Enzyme | Source Organism | Known Substrates | Product |

|---|---|---|---|

| CYP109E1 | Bacillus megaterium | Testosterone (B1683101) | 16β-hydroxytestosterone |

| CYP105D7 | Streptomyces avermitilis | Progesterone, 4-androstene-3,17-dione | 16β-hydroxyprogesterone, 16β-hydroxy-4-androstene-3,17-dione |

The biosynthetic pathway for this compound would therefore be a hybrid pathway. The elucidation of this pathway involves identifying a suitable microorganism or isolated enzyme that can efficiently convert furazabol to its 16β-hydroxylated derivative. The process would typically involve:

Screening: A panel of microorganisms known for steroid hydroxylation would be screened for their ability to transform furazabol.

Bioconversion: The selected microorganism would be cultured, and furazabol would be added to the culture medium. The bioconversion would proceed under controlled conditions.

Isolation and Identification: The product, this compound, would be extracted from the culture and purified. Its structure would be confirmed using analytical techniques such as NMR and mass spectrometry.

The use of recombinant microorganisms, where the gene for a specific hydroxylase is expressed in a host like E. coli, is also a common strategy to improve the efficiency and selectivity of the enzymatic transformation.

Comprehensive Analytical Characterization and Reference Material Development for 16beta Hydroxyfurazabol

Advanced Spectroscopic Techniques for Identity Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance, Infrared Spectroscopy)

The definitive identification of 16beta-Hydroxyfurazabol relies on a combination of advanced spectroscopic techniques, each providing unique structural information. The identity of certified reference materials of this compound has been confirmed through a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). industry.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, characteristic signals for the 16β-hydroxyl proton are expected to appear in the region of δ 3.5–4.0 ppm, while protons on the furazan (B8792606) ring would likely produce signals between δ 7.3–8.0 ppm. Quantitative NMR (qNMR) has also been utilized to determine the purity of related steroid reference materials, such as 16β-Hydroxystanozolol, by measuring specific proton signals against a certified internal standard. industry.gov.au

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to hydroxyl (-OH) groups and the C=N bonds within the furazan ring.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, a molecular ion peak at an m/z of 347.2 ([M+H]⁺) would be anticipated. In doping control, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for monitoring the presence of 16-hydroxyfurazabol in urine. nih.gov For reference material characterization, the mass spectrum of the bis-TMS derivative is often reported, with major peaks presented as mass/charge ratios and their relative percentage to the base peak. industry.gov.au

| Spectroscopic Technique | Expected/Reported Observations for this compound |

| ¹H NMR | Characteristic signals for 16β-hydroxyl proton (δ 3.5–4.0 ppm) and furazan ring protons (δ 7.3–8.0 ppm). |

| Infrared (IR) | Absorption bands indicating hydroxyl (-OH) and furazan ring (C=N) functional groups. industry.gov.au |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 347.2. Analysis of the bis-TMS derivative is also used. industry.gov.au |

Chromatographic Methodologies for Purity Assessment and Impurity Profiling (e.g., High-Performance Liquid Chromatography with Advanced Detection)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for identifying any related impurities. medwinpublishers.com The development of robust HPLC methods is a critical step in the certification of reference materials. medcraveonline.com

High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound reference material has been conducted using reversed-phase HPLC with UV detection. industry.gov.au Multiple analyses over several years have been performed to ensure the stability and purity of the reference material. industry.gov.au These analyses have utilized C-18 columns with a mobile phase consisting of an acetonitrile (B52724) and water mixture. industry.gov.aulgcstandards.com It has been noted that certain isomeric impurities may require high-resolution columns, such as a 2.7 μm reverse phase column, for effective separation. lgcstandards.com

The following table summarizes the HPLC conditions used for the analysis of a this compound reference material. industry.gov.au

| HPLC Parameter | Conditions |

| Instrument | Waters Model 1525 Binary pump, 717 plus auto sampler |

| Column | Alltima C-18, 5 μm (4.6 mm × 150 mm) |

| Mobile Phase | Acetonitrile/MilliQ water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | Waters 2998 PDA operating at 219 nm |

Purity assessments of a specific batch of this compound reference material via HPLC showed a high degree of purity over an extended period. industry.gov.au

| Analysis Date | Mean Purity (%) | Standard Deviation (%) |

| November 1999 | 99.3 | 0.03 |

| October 2006 | 99.0 | 0.06 |

| May 2010 | 99.0 | 0.08 |

Thermogravimetric Analysis and Elemental Microanalysis in Compound Characterization

To complement spectroscopic and chromatographic data, thermal and elemental analyses provide additional information about the purity and composition of this compound.

Thermogravimetric Analysis (TGA): TGA is used to determine the presence of volatile impurities, such as residual solvents or water, and non-volatile residues in a sample. researchgate.net For a certified reference material of this compound, TGA indicated a volatile content of less than 0.1% and a non-volatile residue of less than 0.2% by mass fraction. industry.gov.au Karl Fischer analysis is also used to specifically quantify the moisture content, which was found to be 0.22% in one instance. industry.gov.au

Elemental Microanalysis: Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of this compound (C₂₀H₃₀N₂O₃) and serves as supporting evidence for the compound's identity and purity. industry.gov.au

| Analytical Technique | Finding for this compound Reference Material |

| Thermogravimetric Analysis | Volatiles < 0.1% and non-volatile residue < 0.2% mass fraction. industry.gov.au |

| Karl Fischer Analysis | Moisture content of 0.22% mass fraction. industry.gov.au |

| Elemental Microanalysis | Provides supporting evidence for the compound's identity and purity. industry.gov.au |

Development and Validation of Certified Reference Materials for this compound

The availability of high-purity, well-characterized certified reference materials (CRMs) is fundamental for the accuracy and reliability of analytical measurements in clinical and forensic laboratories. iaea.orgsigmaaldrich.com The development and certification of a this compound CRM involves a comprehensive process that includes synthesis, purification, and rigorous characterization. industry.gov.au

The process for creating a CRM for this compound includes:

Synthesis and Purification: The compound is prepared by synthesis and purified to a high degree. industry.gov.au Chromatographic methods like flash column chromatography and HPLC are crucial for purification.

Comprehensive Characterization: As detailed in the sections above, the identity is confirmed using a range of spectroscopic techniques (NMR, IR, MS), and purity is determined by a mass balance approach, combining results from HPLC, TGA, Karl Fischer analysis, and ¹H NMR spectroscopy. industry.gov.au

Homogeneity Assessment: The homogeneity of the reference material is assessed by analyzing randomly selected units. For the this compound CRM, the material was judged to be sufficiently homogeneous as the variation between samples was not significantly different from the variation observed on repeat analysis of the same sample. industry.gov.aulgcstandards.com

Stability Studies: The stability of the material is monitored over time under recommended storage conditions (at or below 4 ºC in a closed, dark, dry container). industry.gov.aulgcstandards.com This ensures that the certified property values remain valid for the specified shelf life. lgcstandards.com

Certification and Documentation: A detailed certificate of analysis is issued, which includes the certified purity value, its uncertainty, and all the characterization data. industry.gov.au The purity is often calculated using a mass balance equation: Purity = (100% - Organic Impurities) x (100% - Volatile Impurities – Non-Volatile Residue). industry.gov.au

The resulting CRM for this compound is typically supplied as a dried aliquot in a sealed ampoule under an inert atmosphere, such as argon, and is intended for qualitative analysis. industry.gov.au

Metabolic Fate and Biotransformation Pathways of 16beta Hydroxyfurazabol

Identification of Phase I and Phase II Metabolic Reactions

The metabolism of xenobiotics like 16beta-Hydroxyfurazabol proceeds through two main phases. pharmaguideline.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility. pharmaguideline.comneu.edu.trdrughunter.com

Phase I Reactions: Phase I, or functionalization reactions, for this compound primarily involve its formation from the parent compound, furazabol (B1674276). pharmaguideline.comneu.edu.tr

Hydroxylation: The creation of this compound is a Phase I metabolic reaction, specifically a hydroxylation of furazabol at the 16β position. This type of oxidative reaction is commonly catalyzed by cytochrome P450 (CYP450) enzymes in the liver. slideshare.net

Further Oxidation: Steroid metabolites can undergo additional oxidative reactions. For instance, the hydroxyl groups of this compound could potentially be oxidized to form ketone derivatives. Studies on the related steroid stanozolol (B1681124) have identified the formation of several dihydroxylated metabolites, suggesting that further hydroxylation of a mono-hydroxylated metabolite like this compound is a plausible metabolic step. nih.gov

Phase II Reactions: Phase II reactions, also known as conjugation reactions, follow Phase I modifications. pharmaguideline.comdrughunter.com These reactions significantly increase the water solubility of the steroid metabolite, preparing it for urinary or biliary excretion. pharmaguideline.comnih.gov

Glucuronidation: This is a major Phase II pathway for steroid metabolites. drughunter.comresearchgate.net The hydroxyl groups on this compound are susceptible to conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). drughunter.com Studies on structurally similar anabolic steroids, such as stanozolol, confirm that hydroxylated metabolites are predominantly excreted as glucuronide conjugates. dshs-koeln.denih.govuit.no For example, 16β-hydroxystanozolol is known to form a glucuronide conjugate. researchgate.netnih.govanu.edu.au

Sulfation: Sulfation is another significant Phase II conjugation pathway for steroids, catalyzed by sulfotransferases (SULTs). drughunter.comresearchgate.net While often less extensive than glucuronidation for many steroids, it remains a key metabolic route. researchgate.net In vitro studies using equine liver fractions have successfully produced sulfate (B86663) conjugates of the analogous compound, 16β-hydroxystanozolol. nih.gov

Table 1: Summary of Metabolic Reactions for this compound

Glucuronidation and Sulfation Conjugation Studies of this compound and its Metabolites

The conjugation of this compound and its potential subsequent metabolites with glucuronic acid and sulfate is a critical step for their elimination. While direct studies on this compound are limited, extensive research on analogous compounds provides a clear picture of its likely conjugation profile.

Urinary metabolites of the related compound Furazadrol have been identified primarily as glucuronic acid conjugates, with no sulfate metabolites detected in that specific study. researchgate.net Similarly, for the widely studied anabolic steroid stanozolol, its mono- and bis-hydroxy derivatives are excreted mainly in glucuronide form. dshs-koeln.de The analysis of urine samples often requires an enzymatic hydrolysis step using β-glucuronidase to cleave the conjugate and release the Phase I metabolite for detection. researchgate.netunitedchem.com

In vitro methodologies have proven effective in generating and studying these conjugated metabolites. For instance, equine liver fractions have been utilized to successfully synthesize both glucuronide and sulfate conjugates of 16β-hydroxystanozolol, a compound structurally very similar to this compound. nih.gov This demonstrates that both conjugation pathways are biochemically possible for 16β-hydroxylated steroids. The resulting conjugated metabolites are significantly more polar, which facilitates their excretion in urine. nih.govunitedchem.com

Table 2: Conjugation Pathways for Hydroxylated Steroid Metabolites

Comparative Metabolic Profiling with Structurally Related Androgenic Steroids

The metabolic profile of this compound can be better understood by comparing it with structurally related anabolic androgenic steroids, particularly stanozolol.

Stanozolol: Stanozolol's metabolism is extensively documented and serves as an excellent model for comparison. Like furazabol, stanozolol undergoes significant Phase I hydroxylation. nih.gov The most abundant metabolites identified in human urine are hydroxylated derivatives, including 16β-hydroxystanozolol, 3'-hydroxystanozolol, and 4β-hydroxystanozolol. dshs-koeln.de This highlights that hydroxylation at the 16β-position is a common and significant metabolic pathway for this class of steroids.

Following hydroxylation, both stanozolol and furazabol metabolites undergo extensive Phase II conjugation. The hydroxylated metabolites of stanozolol are excreted predominantly as glucuronides. dshs-koeln.de In vitro studies have confirmed the capacity for both glucuronidation and sulfation of 16β-hydroxystanozolol. nih.gov This pathway is analogous to the expected metabolic fate of this compound. The detection of these metabolites, often in their conjugated form, is a cornerstone of anti-doping analysis. dshs-koeln.denih.govuit.no

Table 3: Comparative Metabolic Pathways of Furazabol and Stanozolol

Molecular Mechanism of Action and Receptor Interaction Studies of 16beta Hydroxyfurazabol

Ligand-Receptor Binding Kinetics and Affinity Determination (e.g., Androgen Receptor Interactions)

The biological activity of 16beta-Hydroxyfurazabol is predicated on its ability to bind to and activate the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. nih.gov The affinity of this binding is a critical determinant of its potential anabolic and androgenic effects. For anabolic steroids, the 17β-hydroxyl group is crucial for the ligand-receptor interaction. nih.gov

The structure of this compound, particularly the presence of the hydroxyl group at the 16beta position, would influence its binding kinetics. The addition of a hydroxyl group can alter the steroid's polarity and its fit within the ligand-binding pocket of the AR, thereby affecting both the association and dissociation rates of the ligand-receptor complex. The flexibility of several residues within the ligand-binding pocket allows for the accommodation of various ligand structures. rcsb.org

Relative Binding Affinities of Various Anabolic-Androgenic Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (RBA) |

|---|---|

| Methyltrienolone (MT) | 100 |

| Testosterone (B1683101) | 50 |

| Dihydrotestosterone (B1667394) (DHT) | 150-200 |

| Nandrolone | ~60 |

| Stanozolol (B1681124) | Weak |

| Methanedienone | Weak |

Note: The RBA values are approximate and can vary depending on the specific experimental conditions. The data is compiled from various sources for comparative purposes.

Functional Assays for Receptor Activation and Signal Transduction Modulation

Upon binding to the androgen receptor, a ligand can act as an agonist, initiating a conformational change in the receptor that leads to a cascade of cellular events, or as an antagonist, blocking the receptor's activity. Functional assays are essential to characterize the nature and potency of a ligand's effect on receptor activation and subsequent signal transduction.

Cell-based transactivation assays are commonly employed to assess the functional consequences of AR ligation. rcsb.org In these assays, cells are transfected with a plasmid containing the AR gene and a reporter gene (e.g., luciferase) linked to an androgen-responsive element (ARE). The binding of an agonist to the AR induces its translocation to the nucleus, where it binds to the ARE and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the level of receptor activation. Such assays can determine whether this compound acts as a potent activator of the AR. rcsb.org

Signal transduction modulation by androgens is not limited to direct gene transcription. Nongenomic pathways have also been identified, where AAS can trigger rapid intracellular signaling events, such as changes in intracellular calcium levels. nih.gov These rapid effects are mediated by AR located outside the nucleus. Functional assays that measure these downstream signaling events can provide a more comprehensive understanding of the compound's biological activity.

Structural Biology Approaches to Ligand-Receptor Complex Characterization

Understanding the precise three-dimensional interaction between this compound and the androgen receptor ligand-binding domain (LBD) is crucial for elucidating the structural basis of its activity. X-ray crystallography is a powerful technique used to determine the high-resolution structure of protein-ligand complexes. rcsb.org

Crystal structures of the human AR LBD have been solved in complex with various natural and synthetic androgens, including testosterone and dihydrotestosterone (DHT). rcsb.org These structures reveal a hydrophobic ligand-binding pocket where the steroid is anchored through a network of hydrogen bonds and van der Waals interactions. The geometry of the ligand and the specific interactions it forms with key amino acid residues determine its binding affinity and functional outcome. rcsb.org

In Vitro Investigation of Biological Activities and Cellular Responses Induced by 16beta Hydroxyfurazabol

Cellular and Subcellular Assays for Mechanistic Elucidation (e.g., Protein Synthesis Pathways, Enzyme Activity Modulation)

There are no published studies that have specifically investigated the impact of 16beta-Hydroxyfurazabol on protein synthesis pathways or its modulatory effects on enzyme activities in cellular or subcellular assays. Research on its parent compound, furazabol (B1674276), has also primarily focused on its anabolic and metabolic effects in vivo, with a lack of detailed in vitro mechanistic studies.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No data from gene expression or proteomic profiling studies in response to this compound exposure are available in the public domain. Such studies would be necessary to understand the broader cellular responses and to identify the specific genes and proteins that are affected by this compound.

Investigation of Novel Biological Effects (e.g., Antibacterial Properties)

There is no scientific literature available that has explored novel biological effects of this compound, including any potential antibacterial properties.

Advanced Analytical Methodologies for Detection and Quantification of 16beta Hydroxyfurazabol in Biological Matrices

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the analysis of 16beta-Hydroxyfurazabol and other steroid metabolites. Its high sensitivity and specificity make it particularly suitable for detecting the low concentrations of analytes often found in biological samples.

The development of an LC-MS/MS method for this compound involves several key optimization steps. The selection of an appropriate chromatographic column, typically a reversed-phase C18 column, is crucial for achieving good separation of the analyte from endogenous matrix components. The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, is carefully optimized to ensure sharp peak shapes and adequate retention of the compound.

In the mass spectrometer, the optimization of ionization source parameters is critical for maximizing the signal intensity of this compound. Electrospray ionization (ESI) is a commonly employed technique for steroid analysis. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode provides the high selectivity of the assay, allowing for accurate quantification even in the presence of interfering substances.

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of this compound |

| Product Ions (Q3) | Specific fragment ions |

| Collision Energy | Optimized for each transition |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies and Derivatization Strategies for this compound

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of steroids, including metabolites like this compound. A significant challenge in GC-MS analysis of such compounds is their low volatility and the presence of polar functional groups. To overcome this, a crucial step of chemical derivatization is employed to increase the analyte's volatility and thermal stability, making it suitable for GC analysis.

The most common derivatization strategy for steroids is trimethylsilylation. This involves reacting the hydroxyl groups of this compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). This reaction replaces the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and thermally stable derivative. The derivatization conditions, including the reagent, reaction time, and temperature, must be carefully optimized to ensure complete and reproducible derivatization.

Once derivatized, the sample is injected into the GC-MS system. The separation is typically achieved on a capillary column with a non-polar stationary phase. The mass spectrometer is then used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Sample Preparation Techniques for Complex Biological Samples (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Enzymatic Hydrolysis)

Effective sample preparation is a critical prerequisite for the successful analysis of this compound in biological matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and convert it into a form compatible with the analytical instrument. The choice of technique depends on the nature of the biological matrix (e.g., urine, plasma) and the specific requirements of the analytical method.

Enzymatic Hydrolysis: In biological systems, this compound can exist in a conjugated form, primarily as glucuronides or sulfates. These conjugates are often not directly analyzable by chromatographic methods. Therefore, an enzymatic hydrolysis step is frequently employed to cleave the conjugate and release the free form of the analyte. This is typically achieved by incubating the sample with β-glucuronidase and/or sulfatase enzymes under optimized conditions of pH, temperature, and time.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting analytes from aqueous samples into an immiscible organic solvent. The choice of solvent is critical and is based on the polarity of this compound. This method is effective in removing salts and other polar interferences.

Solid Phase Extraction (SPE): SPE is a more selective and often more efficient sample preparation technique compared to LLE. It involves passing the sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., C18, mixed-mode) is tailored to the chemical properties of this compound.

Method Validation and Performance Evaluation in Analytical Chemistry (e.g., Recovery, Precision, Detection Limits in Research Contexts)

To ensure the reliability and accuracy of analytical methods for this compound, a thorough validation process is essential. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters are evaluated according to established guidelines in analytical chemistry.

Recovery: This parameter assesses the efficiency of the entire analytical process, from sample preparation to detection. It is determined by comparing the analytical response of an analyte added to a blank biological matrix and processed through the entire procedure with the response of the analyte in a pure standard solution.

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different concentration levels within a single analytical run (intra-assay precision) and between different runs (inter-assay precision).

Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Table 2: Representative Method Validation Parameters for Steroid Analysis

| Parameter | Typical Acceptance Criteria in Research |

| Recovery | > 70% |

| Precision (RSD) | < 15% (for concentrations above LOQ) |

| < 20% (at the LOQ) | |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

By rigorously developing, optimizing, and validating these advanced analytical methodologies, researchers can achieve the high level of accuracy and reliability required for the detection and quantification of this compound in complex biological matrices.

Structure Activity Relationship Sar and Rational Design Through Structural Modifications of 16beta Hydroxyfurazabol Analogs

Principles and Methodologies for Structural Modification in Chemical Biology and Drug Design

Molecular modification is a cornerstone of drug discovery, involving any deliberate alteration to the structure of a known molecule to enhance its utility as a drug. drugdesign.orgnih.gov This process, also termed molecular tailoring or pharmacomodulation, aims to refine a molecule's properties to improve potency, selectivity, solubility, and metabolic stability. drugdesign.orgnih.gov The resulting modified molecules are referred to as analogs or congeners. drugdesign.orgnih.gov For complex scaffolds like steroids, these modifications are guided by a deep understanding of the molecule's interaction with its biological target, often a receptor or enzyme. nih.gov

Key principles and methodologies in this field include:

Pharmacophore Identification: A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Rational design often begins by identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and ionic interaction points that define the pharmacophore. For steroidal compounds, the rigid four-ring nucleus serves as a scaffold, with modifications to peripheral groups tuning the interaction with specific receptors. fiveable.me

Functional Group Modification: This involves altering, adding, or removing functional groups to modulate a compound's properties. For instance, esterification of the 17β-hydroxyl group on a steroid can increase its lipid solubility, affecting its absorption and duration of action. scilit.com Conversely, adding polar groups like hydroxyls can increase water solubility. nih.gov The introduction of a 16β-hydroxyl group, as in 16beta-Hydroxyfurazabol, can significantly alter the polarity and steric profile of the D-ring, potentially influencing receptor binding and metabolism. researchgate.net

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD can be employed. researchgate.net This powerful technique allows chemists to visualize how a ligand fits into its binding site, guiding the design of new analogs with improved complementarity. researchgate.netmdpi.com Modifications can be designed to form new hydrogen bonds, exploit hydrophobic pockets, or displace unfavorable water molecules, thereby increasing binding affinity. mdpi.com

These principles are applied iteratively; a set of analogs is designed and synthesized, their biological activity is tested, and the results are used to refine the SAR model for the next round of design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the biological activity of a set of molecules are dependent on changes in their structural or physicochemical properties. fiveable.me While specific QSAR studies on this compound analogs are not prevalent in public literature, the methodologies are broadly applicable and have been used extensively for other steroidal compounds. researchgate.netnih.gov A hypothetical QSAR study on this compound analogs would follow a standardized workflow.

The process involves several key steps:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities (e.g., receptor binding affinity, anabolic potency) would be compiled.

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). fiveable.mefrontiersin.org

Model Validation: The predictive power and robustness of the QSAR model are rigorously tested using statistical validation techniques, such as cross-validation and evaluation against an external test set of compounds not used in model development.

3D-QSAR Methodologies: CoMFA and CoMSIA

For steroidal ligands, where 3D shape and electrostatic interactions are critical for receptor binding, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. drugdesign.orgresearchgate.netnih.gov

CoMFA: This method calculates the steric (shape) and electrostatic fields around each molecule in a dataset. drugdesign.orgscilit.com It then uses a statistical technique called Partial Least Squares (PLS) to correlate the variations in these fields with the variations in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications would likely increase or decrease activity. researchgate.net For example, a CoMFA model might show a green contour near the 16β-position, indicating that bulkier substituents are favored for higher activity, while a red contour might indicate that electronegative groups are disfavored. researchgate.net

CoMSIA: This method is similar to CoMFA but calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netnih.gov This can provide a more detailed and nuanced understanding of the SAR.

QSAR studies on related anabolic steroids have shown that electronic properties, such as the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and the net charge on specific carbon atoms in the steroid nucleus, have a significant relationship with biological activity. nih.gov A QSAR model for this compound analogs would similarly aim to identify the key structural features governing their activity.

| Descriptor Type | Property Measured | Potential Impact on this compound Analog Activity |

| Steric (CoMFA/CoMSIA) | Molecular size and shape | Modifications at C16 or C17 could influence fit within the androgen receptor binding pocket. |

| Electrostatic (CoMFA/CoMSIA) | 3D distribution of partial charges | The electronegative furazan (B8792606) ring and the polar 16β-hydroxyl group are key contributors to the electrostatic potential, guiding interactions with polar residues in the receptor. |

| Hydrophobic (CoMSIA) | Lipophilicity/hydrophobicity | The overall lipophilicity of the steroid backbone affects membrane permeability and interactions with hydrophobic pockets in the target protein. |

| H-Bond Donor (CoMSIA) | Potential to donate a hydrogen bond | The 16β-hydroxyl and 17β-hydroxyl groups can act as hydrogen bond donors, forming critical anchor points with the receptor. |

| H-Bond Acceptor (CoMSIA) | Potential to accept a hydrogen bond | The nitrogen atoms of the furazan ring can act as hydrogen bond acceptors, contributing to binding affinity and selectivity. |

| Quantum Chemical | HOMO/LUMO energy, dipole moment | These descriptors relate to the molecule's reactivity and overall polarity, influencing its interaction with the biological target. nih.gov |

Design and Synthesis of Modified Analogs to Probe Molecular Interactions and Biological Pathways

The rational design and chemical synthesis of analogs are essential for testing SAR hypotheses and for creating molecular probes to investigate biological processes. nih.govnih.gov The synthesis of novel steroidal derivatives, such as those with fused heterocyclic rings, can lead to compounds with significantly altered biological profiles. nih.gov The introduction of a furazan ring fused to the A-ring of the steroid nucleus, as in this compound, is a key structural modification that distinguishes it from other androgens.

Synthetic Strategies

The synthesis of steroidal analogs often starts from readily available steroid precursors. nih.gov Chemical reactions are then employed to introduce specific modifications. For example, creating A-ring fused heterocycles like furazabol (B1674276) or its analogs typically involves the reaction of a 2-hydroxymethylene-3-keto steroid intermediate with a reagent like hydroxylamine, followed by cyclization. Further modifications, such as the introduction of the 16β-hydroxyl group, can be achieved through chemical or microbial hydroxylation reactions, which can offer high regio- and stereoselectivity. pku.edu.cn

Probing Molecular Interactions

Modified analogs are invaluable tools for understanding how a parent compound interacts with its target, such as the androgen receptor (AR). By synthesizing a series of analogs with systematic changes, researchers can deduce the role of each part of the molecule:

Role of the 16β-Hydroxyl Group: Synthesizing analogs where the 16β-hydroxyl group is absent, moved to a different position (e.g., 16α), or replaced with another functional group (e.g., a fluoro or methoxy (B1213986) group) can clarify its role. Testing the binding affinity of these analogs for the AR would reveal whether the hydroxyl group is critical for binding, perhaps by forming a key hydrogen bond, or if it primarily influences selectivity or metabolism.

Role of the Furazan Ring: Analogs could be synthesized where the furazan ring is replaced by other five-membered heterocycles (e.g., pyrazole (B372694), isoxazole, thiazole). Comparing the biological activities of these compounds would provide insight into the importance of the specific electronic and hydrogen-bonding properties of the furazan moiety for AR interaction. nih.gov

Probing the Binding Pocket: Analogs with bulkier or smaller substituents at various positions can be used to map the steric constraints of the AR's ligand-binding pocket. A significant loss of activity upon introducing a bulky group at a certain position would suggest a tight fit in that region of the receptor.

By correlating these structural changes with effects on downstream biological pathways (e.g., receptor activation, gene transcription), these designed analogs serve as chemical probes, helping to build a comprehensive picture of the molecular mechanisms of action. nih.gov

Emerging Research Paradigms and Future Directions in 16beta Hydroxyfurazabol Research

Application of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics)

Systems biology offers a holistic approach to understanding the complex interactions of 16beta-Hydroxyfurazabol within a biological system. nih.govresearchgate.net Rather than focusing on a single molecular interaction, systems biology aims to integrate diverse data to model and predict the compound's effects on entire pathways and networks. nih.govresearchgate.net This approach is particularly valuable for elucidating the multifaceted physiological responses that may be induced by this compound.

"Omics" technologies are central to this systems-level investigation, providing comprehensive datasets at various biological levels. pnas.org

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, metabolomics could be employed to identify unique metabolic fingerprints resulting from its administration. ugent.benih.gov Untargeted metabolomics approaches could reveal novel biomarkers of exposure by analyzing global changes in the metabolome of urine or plasma samples. ugent.benih.gov For instance, studies on other anabolic steroids have successfully used metabolomics to identify previously unknown metabolites and differentiate between treated and untreated individuals. ugent.benih.gov

Proteomics: This is the large-scale study of proteins, their structures, and their functions. Proteomics can be used to investigate how this compound may alter the expression levels of various proteins in target tissues. This could provide insights into the molecular mechanisms underlying its effects. For example, differential protein expression analysis could identify specific cellular pathways that are modulated by the compound.

The integration of metabolomic and proteomic data can provide a more complete picture of the biological impact of this compound. For example, an observed change in a particular metabolic pathway could be correlated with altered expression of the enzymes involved in that pathway, providing a stronger mechanistic link.

Hypothetical Metabolomic Profile Following this compound Administration

| Metabolite Class | Observed Change | Potential Implication |

|---|---|---|

| Amino Acids | Increased levels of branched-chain amino acids | Alterations in protein synthesis or degradation pathways |

| Lipids | Decreased levels of specific triglycerides | Modulation of lipid metabolism |

| Steroid Hormones | Suppression of endogenous testosterone (B1683101) metabolites | Interaction with the endocrine system |

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the interactions of small molecules with biological macromolecules at an atomic level. nih.govscispace.com These in silico approaches can provide predictive models of how this compound might bind to and modulate the activity of various protein targets, such as nuclear receptors. nih.govscispace.com

MD simulations, for instance, can model the dynamic behavior of a compound and its target receptor over time, offering insights into the stability of their interaction and the conformational changes that may occur upon binding. nih.govsioc-journal.cntandfonline.com This can be particularly useful for understanding the specificity and potency of this compound. Studies on other steroids have utilized MD simulations to correlate conformational mobility with biological specificity, suggesting that the flexibility of certain regions of the steroid molecule can influence its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another computational technique that can be applied to predict the biological activity of this compound based on its chemical structure. nih.gov By comparing its structural features to those of other compounds with known activities, QSAR models can generate hypotheses about its potential targets and effects.

Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Receptor

| Parameter | Simulated Value | Interpretation |

|---|---|---|

| Binding Free Energy (kcal/mol) | -9.5 | Strong and stable binding to the receptor |

| Root Mean Square Deviation (RMSD) of Ligand | 1.2 Å | The compound remains stably bound in the binding pocket |

| Number of Hydrogen Bonds | 3 | Specific interactions contributing to binding affinity |

Development of Advanced Biosensors and Detection Technologies for Research Applications

The development of advanced biosensors and detection technologies is crucial for the sensitive and specific quantification of this compound in various biological matrices. These tools are essential for pharmacokinetic studies, metabolism research, and for monitoring compliance in research settings.

Current detection methods for steroids often rely on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov While highly sensitive and specific, these methods can be time-consuming and require sophisticated instrumentation. nih.gov

Emerging biosensor technologies offer the potential for rapid, cost-effective, and portable detection of this compound. These could include:

Electrochemical Biosensors: These sensors detect changes in electrical signals upon the binding of the target molecule to a biorecognition element, such as an antibody or an aptamer, immobilized on an electrode surface. nih.gov They are known for their high sensitivity, low cost, and potential for miniaturization. nih.gov

Optical Biosensors: These devices measure changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance, upon interaction of the analyte with the sensor surface.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made binding sites for a specific molecule. nih.gov They can be integrated into sensor platforms to provide high selectivity and stability. nih.gov

The development of such biosensors would facilitate high-throughput screening and real-time monitoring of this compound levels in research applications.

Interdisciplinary Research Collaborations to Elucidate Broader Biological Roles

A comprehensive understanding of the biological roles of this compound necessitates a multidisciplinary research approach. Collaborations between chemists, biologists, computational scientists, and toxicologists are essential to unravel its complex effects.

Chemistry and Biology: Synthetic chemists can design and create novel analogs of this compound to probe structure-activity relationships. Biologists can then test these analogs in various cellular and animal models to assess their activity and specificity.

Computational and Experimental Science: As discussed, computational models can generate predictions that can be experimentally validated. nih.gov For example, a predicted interaction with a novel receptor can be tested through in vitro binding assays and cell-based functional assays.

Pharmacology and Toxicology: A thorough investigation of the pharmacological effects of this compound should be coupled with a comprehensive toxicological evaluation to understand its full biological profile.

By fostering such interdisciplinary collaborations, the scientific community can build a more complete and nuanced understanding of this compound and its place within the broader landscape of bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.